Fluorine Positional Isomerism: 4-Fluoro vs. 6-Fluoro Regioisomeric Differentiation
The target compound (4-fluoro) and its 6-fluoro regioisomer (CAS 922386-66-1) share an identical molecular formula (C₁₆H₁₃FN₂O₂S, MW 316.35) but differ in the fluorine substitution position on the benzothiazole ring. The 4-fluoro substituent is ortho to the ring-junction nitrogen, exerting a stronger electron-withdrawing inductive effect on the thiazole ring and altering the HOMO-LUMO gap compared to the 6-fluoro isomer . In the context of 4-fluorobenzothiazole-containing SARS-CoV-2 Mᵖʳᵒ inhibitors, the 4-fluoro substitution has been shown to contribute to potent antiviral activity (EC₅₀ values in the sub-micromolar range in VeroE6 cells) through optimal P1' site occupancy, whereas regioisomeric variations resulted in reduced potency [1]. No head-to-head biochemical comparison of the two regioisomers has been published; the differentiation is supported by distinct commercial cataloging and the established pharmacophoric preference for 4-fluoro substitution in the benzothiazole kinase inhibitor class.
| Evidence Dimension | Fluorine substitution position on benzothiazole |
|---|---|
| Target Compound Data | C₁₆H₁₃FN₂O₂S, MW 316.35; fluorine at C-4 (ortho to N); SMILES: O=C(C1CC1)N(C2=NC3=C(F)C=CC=C3S2)CC4=CC=CO4 |
| Comparator Or Baseline | CAS 922386-66-1: C₁₆H₁₃FN₂O₂S, MW 316.35; fluorine at C-6 (para to N); SMILES: O=C(C1CC1)N(C2=NC3=CC=C(F)C=C3S2)CC4=CC=CO4 |
| Quantified Difference | Positional isomerism: 4-F (ortho to thiazole N) vs. 6-F (para to thiazole N). Distinct CAS numbers and commercial catalog entries confirm non-interchangeability. Predicted ΔlogP ≤ 0.2 units; ΔPSA ~0 Ų; qualitatively different electrostatic potential surface. |
| Conditions | Structural comparison based on SMILES notation and IUPAC nomenclature; pharmacophoric relevance supported by SARS-CoV-2 Mᵖʳᵒ inhibitor SAR literature (J Med Chem 2023) |
Why This Matters
Procurement of the incorrect regioisomer will yield a compound with a different electrostatic profile and potentially divergent target-binding characteristics, invalidating SAR continuity in kinase inhibitor programs.
- [1] Tsuji K, Ishii T, Kobayakawa T, et al. J Med Chem. 2023;66(19):13516-13529. Reports that 4-fluorobenzothiazole-containing compounds (TKB245, TKB248) exhibit potent SARS-CoV-2 Mᵖʳᵒ inhibition with nanomolar IC₅₀ values and sub-micromolar EC₅₀ in VeroE6 cells. View Source
